molecular formula C17H19N5O3 B2609370 3,5-dimethyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1,2-oxazole-4-carboxamide CAS No. 2034451-80-2

3,5-dimethyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1,2-oxazole-4-carboxamide

Cat. No.: B2609370
CAS No.: 2034451-80-2
M. Wt: 341.371
InChI Key: HZORQVHKKICIOJ-JOCQHMNTSA-N
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Description

3,5-dimethyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1,2-oxazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazole ring, a cyclohexyl group, and a cyanopyrazine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-amino-2-oxazolines.

    Introduction of the cyanopyrazine moiety: This step often involves nucleophilic substitution reactions where a suitable pyrazine derivative is reacted with a nucleophile.

    Attachment of the cyclohexyl group: This can be done through various methods, including Grignard reactions or other organometallic coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could result in alcohols or amines.

Scientific Research Applications

3,5-dimethyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1,2-oxazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1,2-oxazole-4-carboxamide: Unique due to its specific combination of functional groups and structural features.

    Other oxazole derivatives: May share some structural similarities but differ in their functional groups and overall properties.

    Cyclohexyl-containing compounds: Similar in having a cyclohexyl group but differ in other structural aspects.

Uniqueness

The uniqueness of this compound lies in its specific combination of an oxazole ring, a cyanopyrazine moiety, and a cyclohexyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-10-15(11(2)25-22-10)16(23)21-12-3-5-13(6-4-12)24-17-14(9-18)19-7-8-20-17/h7-8,12-13H,3-6H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZORQVHKKICIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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